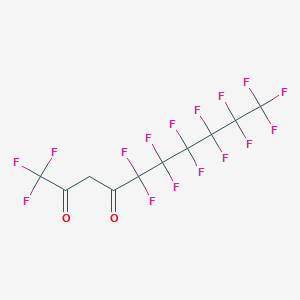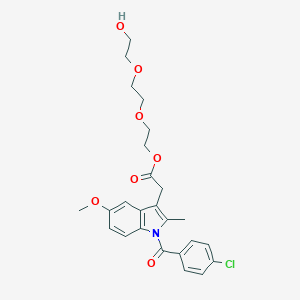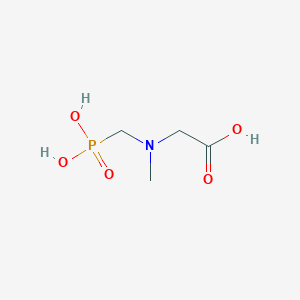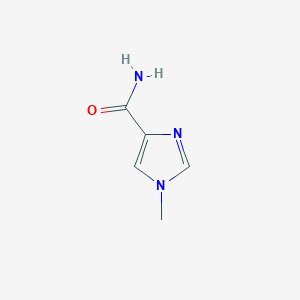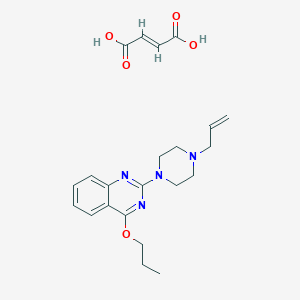
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate, also known as APQ, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key target for the treatment of various neurological disorders.
Mécanisme D'action
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. By binding to the receptor, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate blocks the binding of acetylcholine and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Effets Biochimiques Et Physiologiques
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory cytokines, increase the expression of neurotrophic factors, and promote the survival of neurons. In addition, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific targeting of this receptor in experiments. However, one limitation of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate is its relatively low potency compared to other α7 nicotinic acetylcholine receptor antagonists, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for the study of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate. One direction is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists based on the structure of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate. Another direction is the investigation of the potential therapeutic applications of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate in other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, the use of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate as a tool compound in the study of α7 nicotinic acetylcholine receptor function could lead to a better understanding of the role of this receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate involves a multi-step process that begins with the reaction of 4-nitrophenylhydrazine with 2-bromo-4-propoxyquinazoline. This reaction yields 2-(4-nitrophenylhydrazinyl)-4-propoxyquinazoline, which is then treated with allyl bromide to form 2-(4-allyl-1-piperazinyl)-4-propoxyquinazoline. Finally, this compound is reacted with fumaric acid to form the fumarate salt of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate.
Applications De Recherche Scientifique
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection in animal models of these disorders. In addition, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has also been investigated for its potential use as a tool compound in the study of α7 nicotinic acetylcholine receptor function.
Propriétés
Numéro CAS |
129664-00-2 |
|---|---|
Nom du produit |
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate |
Formule moléculaire |
C18H24N4O.C4H4O4 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(4-prop-2-enylpiperazin-1-yl)-4-propoxyquinazoline |
InChI |
InChI=1S/C18H24N4O.C4H4O4/c1-3-9-21-10-12-22(13-11-21)18-19-16-8-6-5-7-15(16)17(20-18)23-14-4-2;5-3(6)1-2-4(7)8/h3,5-8H,1,4,9-14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
IUHFBXAGCCTZQG-WLHGVMLRSA-N |
SMILES isomérique |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
Synonymes |
2-(4-(2-Propenyl)-1-piperazinyl)-4-propoxyquinazoline (E)-2-butenedioa te (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



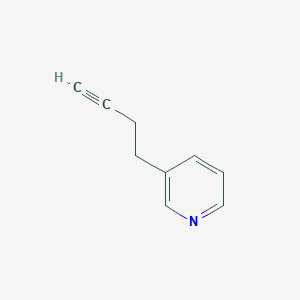
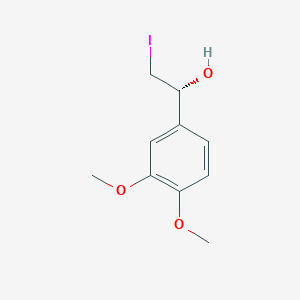
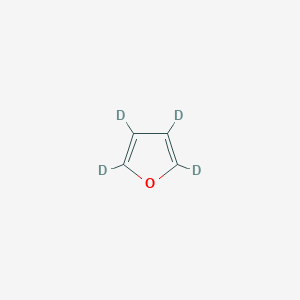
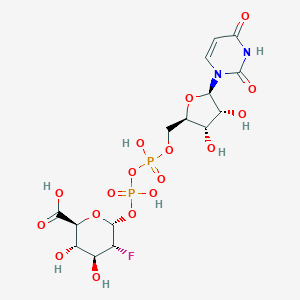
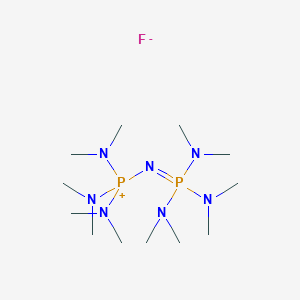
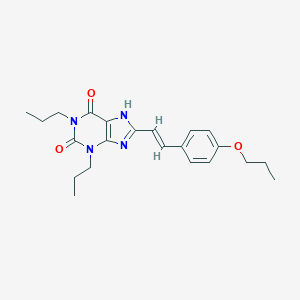
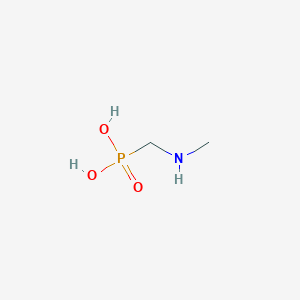
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
